3-フルオロ-5-ニトロベンジルブロミド

概要

説明

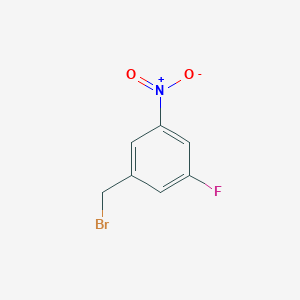

3-Fluoro-5-nitrobenzyl bromide is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the third position and a nitro group at the fifth position

科学的研究の応用

3-Fluoro-5-nitrobenzyl bromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Industry: It is used in the production of specialty chemicals and materials

作用機序

Target of Action

Benzyl bromides are generally known to be reactive towards nucleophiles due to the presence of the bromine atom .

Mode of Action

3-Fluoro-5-nitrobenzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion . The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .

Biochemical Pathways

It’s worth noting that benzyl bromides are often used in organic synthesis, including in the suzuki-miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .

Result of Action

The compound’s reactivity towards nucleophiles can result in various chemical transformations, depending on the specific reaction conditions and the nucleophile involved .

Action Environment

The action of 3-Fluoro-5-nitrobenzyl bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the rate and outcome of its reactions with nucleophiles can be affected by the solvent used, the concentration of the reactants, and the temperature of the reaction .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrobenzyl bromide typically involves a multi-step process starting from benzene. The general steps include:

Nitration: Benzene is nitrated to introduce the nitro group at the desired position.

Fluorination: The nitrobenzene derivative is then subjected to fluorination to introduce the fluorine atom.

Bromination: Finally, the benzyl position is brominated to yield 3-Fluoro-5-nitrobenzyl bromide.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions: 3-Fluoro-5-nitrobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve solvents like dimethylformamide or acetonitrile.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products:

Nucleophilic Substitution: Products vary depending on the nucleophile used.

Reduction: The major product is 3-Fluoro-5-aminobenzyl bromide.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

類似化合物との比較

- 3-Fluoro-4-nitrobenzyl bromide

- 4-Fluoro-5-nitrobenzyl bromide

- 3-Chloro-5-nitrobenzyl bromide

Comparison: 3-Fluoro-5-nitrobenzyl bromide is unique due to the specific positioning of the fluorine and nitro groups, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, the presence of the fluorine atom at the third position and the nitro group at the fifth position can lead to different electronic effects and steric interactions, making it a valuable compound for specific applications in research and industry .

生物活性

3-Fluoro-5-nitrobenzyl bromide (C7H5BrFNO2), a compound characterized by its unique structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies surrounding this compound, highlighting its significance in drug development.

3-Fluoro-5-nitrobenzyl bromide is a pale yellow to brown crystalline solid with a melting point ranging from approximately 42.0 to 52.0 °C. The compound contains a bromomethyl group attached to a benzene ring, which also features a nitro group and a fluorine atom. Its synthesis typically involves several steps of organic reactions, which allow for the introduction of functional groups that are pivotal for its biological activity .

Antimicrobial Activity

Recent studies have demonstrated that 3-fluoro-5-nitrobenzyl bromide exhibits significant antimicrobial properties. Specifically, it has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, indicating that modifications to the nitro and fluorine substituents can enhance activity against resistant strains of tuberculosis .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 3-Fluoro-5-nitrobenzyl bromide | 4 | Active against M. tuberculosis |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | Active against rifampicin-resistant M. tuberculosis |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide (compound 3m) | 16 | Moderate activity against other strains |

Cytotoxicity Studies

The cytotoxic effects of 3-fluoro-5-nitrobenzyl bromide have also been evaluated using various cancer cell lines. The MTT assay results indicate that while some derivatives exhibit moderate cytotoxic activity, the safety profile remains favorable, with IC50 values indicating low toxicity across multiple cell lines .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| WRL-68 (liver) | >40 | Low toxicity |

| MCF-7 (breast) | >40 | Low toxicity |

| Caco2 (colon) | >40 | Low toxicity |

The biological mechanisms underlying the activity of 3-fluoro-5-nitrobenzyl bromide are still under investigation. However, preliminary findings suggest that the presence of both nitro groups is essential for its high antimycobacterial activity. Structural modifications can lead to variations in efficacy, emphasizing the importance of specific substituent arrangements on the benzene ring .

Case Studies and Research Findings

- Antitubercular Activity : A study demonstrated that compounds similar to 3-fluoro-5-nitrobenzyl bromide showed potent antitubercular activity with MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv strains. The most effective derivatives were identified as leads for further drug development due to their low toxicity profiles .

- Cytotoxicity Evaluations : Another research effort assessed the cytotoxic effects of various nitrobenzyl derivatives on cancer cell lines, revealing that while some compounds exhibited moderate cytotoxicity, they maintained a good safety profile, suggesting potential for therapeutic applications in oncology .

特性

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGNYGZIPJHZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。